1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is a chiral compound classified as a piperidine derivative. Its molecular formula is , and it has a molecular weight of approximately 192.29 g/mol. This compound has gained attention in both therapeutic and industrial applications due to its unique chemical structure and potential biological activities, particularly as an antagonist of the chemokine receptor CCR5, which plays a crucial role in HIV-1 infection.
The synthesis of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol typically involves several key steps:
The synthetic routes may vary, but one common method involves using catalytic hydrogenation under controlled temperature and pressure conditions to optimize yield and purity. The choice of solvents and reaction conditions can significantly affect the outcome, requiring careful optimization during industrial production.
The molecular structure of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol features a piperidine ring substituted with a cyclopropylmethyl group at the nitrogen atom and an amino group at the 3-position. The presence of these substituents contributes to its unique properties.
This structure can be represented using various chemical notation systems, including SMILES and InChI formats, which help in computational modeling and database searches.
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol can undergo several chemical reactions:
The specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions. For instance, oxidation typically requires acidic conditions to facilitate the reaction with potassium permanganate.
The primary mechanism of action for 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol involves its interaction with the CCR5 receptor. By blocking this receptor, the compound inhibits the entry of macrophagetropic (R5) strains of HIV-1 into host cells.
This blockade is facilitated by a strong salt bridge interaction between the basic nitrogen atom in the compound and specific residues in the CCR5 receptor. The result is a significant reduction in HIV infection rates, highlighting its potential as a therapeutic agent for antiviral applications.
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is characterized by:
The compound exhibits basic properties due to the presence of an amino group, allowing it to participate in various chemical reactions typical for amines. Its reactivity profile makes it suitable for further modifications in synthetic chemistry.
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol has diverse applications across several scientific fields:
This compound's unique structural features and biological activities make it a valuable subject for continued research and application development across multiple scientific disciplines.
The piperidin-4-ol core is typically constructed via intramolecular reductive amination or cyclization of 1,5-dihalogenated precursors. A common approach utilizes N-protected 4-piperidone derivatives as key intermediates. For instance, 1-Boc-piperidin-4-one serves as a versatile scaffold, where the ketone moiety at C4 allows for subsequent stereoselective reduction to the hydroxyl group. Alternative routes involve Dieckmann condensation of appropriately substituted diester precursors, yielding functionalized piperidinones that undergo reduction to the corresponding piperidinols [4] [6].
A validated protocol employs lithium aluminum hydride (LiAlH₄) reduction of 1-benzyl-4-aminopiperidine-4-carboxylate esters, achieving the piperidin-4-ol framework in yields >75% [4]. The benzyl protecting group is later removed via catalytic hydrogenation (Pd/C, H₂), enabling introduction of the 3-substituent.
Table 1: Ring Formation Methods for Piperidin-4-ol Core
Method | Key Reagent/Intermediate | Yield (%) | Reference |
---|---|---|---|
Reductive Amination | 1-Boc-4-piperidone | 68-82 | [4] |
Dieckmann Condensation | Diethyl 3-aminoglutarate | 55-60 | [6] |
LiAlH₄ Reduction | Ethyl 1-benzyl-4-aminopiperidine-4-carboxylate | 75-88 | [4] |
The cyclopropylmethyl moiety is introduced at the piperidine C3 position primarily through SN₂ alkylation or reductive amination. 3-Aminopiperidin-4-ol derivatives serve as optimal substrates due to the nucleophilicity of the C3-amino group. Alkylation employs cyclopropylmethyl bromide (CPMB) under basic conditions (K₂CO₃ or DIEA), typically in polar aprotic solvents like acetonitrile or DMF at 60–80°C [8].
Superior selectivity and yields are achieved via reductive amination using cyclopropanecarbaldehyde and sodium triacetoxyborohydride (STAB) as the reducing agent. This method minimizes N-alkylation byproducts and operates efficiently at room temperature in dichloromethane (DCM), achieving >85% yield with high regioselectivity for the tertiary amine product [6] [8].
Enantioselective synthesis of the C4-hydroxy group employs asymmetric reduction of 4-ketopiperidine intermediates. Bakers’ yeast-mediated bioreduction of 1-Boc-3-(cyclopropylmethyl)piperidin-4-one yields the (4S)-hydroxy isomer with 92% ee and 70% yield [6]. Chemical methods utilize chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) with borane dimethylsulfide, affording the R-enantiomer with >90% ee [4].
For cis-3,4-disubstituted piperidines, diastereoselective hydroxylation leverages existing chiral centers. In situ epoxidation of 4-vinylpiperidines followed by acid-catalyzed ring-opening achieves anti-dihydroxylation with high stereocontrol [6].
Solvent polarity critically impacts alkylation efficiency between 3-aminopiperidines and CPMB. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state, but increase racemization risk at C4. Conversely, low-polarity solvents (toluene, DCM) improve stereoretention but reduce yields by 15–20% due to poor solubility [6].
Binary solvent systems (e.g., acetonitrile/water 9:1) optimize both solubility and nucleophilicity, achieving >90% conversion in 2 hours at 50°C. Microwave irradiation (100°C, 30 min) in DMF further accelerates alkylation while suppressing hydrolysis byproducts [6].
Palladium-catalyzed cross-coupling enables direct functionalization of cyclopropyl groups post-alkylation. Suzuki-Miyaura reactions on 4-bromopiperidine derivatives with cyclopropylboronic acid yield 3-cyclopropylmethylpiperidines but suffer from competing deboronation [7].
Superior approaches employ copper(I)-catalyzed Ullmann coupling between 3-iodopiperidines and cyclopropylzinc reagents, achieving 78% yield with retention of configuration at C4 [8]. Photoredox catalysis (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) facilitates decarboxylative alkylation using cyclopropylmethyl carboxylic acids, enabling mild C–C bond formation without prehalogenated substrates [7].
Mechanochemical synthesis via ball milling achieves piperidine ring formation without solvents. Grinding 1,5-dibromopentane derivatives with ammonium carbonate (NH₄)₂CO₃ yields N-unsubstituted piperidin-4-ols in 80% yield within 2 hours, reducing waste by >95% compared to solution-phase methods [4].
For hydroxyl group introduction, solid-state dehydration-reduction sequences are employed: 4-hydroxyglutaramides undergo phosphoric acid-catalyzed cyclodehydration to enol-lactams, followed by NaBH₄ reduction on silica gel, delivering the target piperidinols in 65–70% overall yield [4].
Recombinant transaminases (e.g., Chromobacterium violaceum TA) convert 3-(cyclopropylmethyl)piperidin-4-one to the (4R)-amino isomer with >99% ee, followed by Candida antarctica lipase B (CAL-B)-mediated kinetic resolution to install the C4-OH group [6].
Whole-cell biotransformation using Escherichia coli expressing alcohol dehydrogenases (ADH) and glucose dehydrogenase (GDH) for cofactor recycling reduces 4-ketopiperidines to (4S)-alcohols with 95% ee and 90% conversion. This aqueous-phase process operates at 30°C and pH 7.0, eliminating organic solvents and heavy metal catalysts [6].
Table 2: Alkylation Methods for Cyclopropylmethyl Group Installation
Method | Conditions | Yield (%) | Selectivity |
---|---|---|---|
SN₂ Alkylation | CPMB, K₂CO₃, CH₃CN, 80°C, 6h | 75 | Moderate racemization |
Reductive Amination | Cyclopropanecarbaldehyde, STAB, DCM, rt, 12h | 88 | High (>95% retention) |
Cu-Catalyzed Coupling | CyclopropylZnBr, CuI, THF, 60°C, 3h | 78 | Full retention |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7